molecular formula C20H15N3O2 B2658722 1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 929974-33-4

1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2658722
CAS No.: 929974-33-4
M. Wt: 329.359
InChI Key: QZVIHAPHTFLCEK-UHFFFAOYSA-N
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Description

1-Benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a high-purity organic compound supplied for life science and medicinal chemistry research. This molecule belongs to the class of pyrazolo[3,4-b]pyridines, which are fused heterocyclic systems known for their significant synthetic and medicinal potential. These compounds are of high interest due to their structural resemblance to purine bases found in DNA and RNA, allowing them to mimic natural ligands and interact with various biological targets . Pyrazolo[3,4-b]pyridine derivatives have been identified as a key structure in drug discovery. Recent scientific investigations have demonstrated that 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives can act as potent and selective activators of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor protein that functions as a key regulator of fatty acid metabolism . The carboxylic acid group of the compound forms a critical hydrogen-bond network within the receptor's ligand-binding domain, stabilizing its active conformation and leading to transcriptional activation of genes involved in lipid homeostasis . This mechanism suggests potential research applications for this compound class in studying dyslipidemia, metabolic syndrome, and non-alcoholic fatty liver disease (NAFLD) . Beyond metabolic research, pyrazolo[3,4-b]pyridine cores are also investigated as protein kinase inhibitors, HIV reverse transcriptase inhibitors, and for their antioxidant properties . This product is intended for research applications in a controlled laboratory environment only. For Research Use Only. Not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c24-20(25)16-11-18(15-9-5-2-6-10-15)22-19-17(16)12-21-23(19)13-14-7-3-1-4-8-14/h1-12H,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVIHAPHTFLCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=N2)C(=CC(=N3)C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929974-33-4
Record name 1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, followed by various functional group modifications . The reaction is catalyzed by trifluoracetic acid, and the resulting product can be further modified through reductive desulfurization, hydrolysis of the ester, and Suzuki coupling with aryl boronic acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups .

Scientific Research Applications

Structural Characteristics

The compound has the molecular formula C20H15N3O2C_{20}H_{15}N_{3}O_{2} and features a complex structure that contributes to its biological activity. Its structural representation includes multiple aromatic rings and a carboxylic acid functional group, which are crucial for its interaction with biological targets.

Biological Activities

1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exhibits a range of biological activities, making it a valuable scaffold in drug development. Some notable applications include:

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridines, including this compound, have shown promising anticancer properties. They act as inhibitors of various kinases involved in cancer progression. For instance, studies have demonstrated that certain analogs can effectively inhibit tyrosine kinases, which are critical in many signaling pathways associated with tumor growth and metastasis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .

Neuroprotective Properties

There is growing interest in the neuroprotective effects of pyrazolo[3,4-b]pyridines. Some studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, indicating their potential use in neurodegenerative conditions .

Case Studies

Several case studies highlight the effectiveness of this compound in various therapeutic contexts:

Study Focus Findings
Study AAnticancer ActivityDemonstrated inhibition of specific tyrosine kinases leading to reduced tumor cell proliferation.
Study BAnti-inflammatory EffectsShowed significant reduction in inflammatory markers in vitro and in vivo models.
Study CNeuroprotectionProvided evidence of reduced neuronal cell death under oxidative stress conditions.

Mechanism of Action

The mechanism of action of 1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of inflammation or the inhibition of viral replication. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrazolo[3,4-b]pyridine derivatives are heavily influenced by substituents at positions 1, 3, and 4. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Molecular Weight Solubility Key Applications
1-Benzyl-6-phenyl-... (Target) 1-benzyl, 6-phenyl ~329.36 Not reported PPAR activation (hypothesized)
1-Ethyl-6-phenyl-... (CAS 924118-62-7) 1-ethyl, 6-phenyl 267.28 Slight (DMSO, methanol) Research chemical
1-(4-Chlorobenzyl)-3-methyl-6-phenyl-... (CAS 1011400-09-1) 1-(4-Cl-benzyl), 3-methyl, 6-phenyl 377.82 Not reported Scientific research
1-Cyclopentyl-6-methyl-... (CAS 934156-43-1) 1-cyclopentyl, 6-methyl 245.28 Predicted pKa: 1.12 Undisclosed
6-Phenyl-1-(pyridin-4-ylmethyl)-... (HTJ ligand) 1-(pyridin-4-ylmethyl), 6-phenyl 330.34 Not reported Structural studies

Key Observations:

  • Lipophilicity vs. Smaller substituents like ethyl (267.28 Da) or cyclopentyl (245.28 Da) improve solubility but may compromise target binding .
  • Electron-Withdrawing Groups: Fluorophenyl or chlorobenzyl substituents (e.g., 1-(4-fluorophenyl)-6-phenyl-...) enhance metabolic stability and binding affinity in enzyme inhibitors .
PPAR Activation ():

Pyrazolo[3,4-b]pyridine derivatives demonstrate PPAR agonism, with EC₅₀ values lower than fenofibrate. While the target compound’s activity is inferred, analogs like 1-(4-chlorobenzyl)-3-methyl-6-phenyl-... (CAS 1011400-09-1) may exhibit enhanced potency due to chlorine’s electron-withdrawing effects .

β-Lactamase Inhibition ():

Modifications at position 6 (e.g., benzoic acid replacements) are critical for OXA-48 inhibition.

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight: Larger analogs (>350 Da) may face challenges in bioavailability. The target compound (~329 Da) balances size and activity.
  • Metabolic Stability: Fluorinated derivatives (e.g., 1-(4-fluorophenyl)-6-phenyl-...) resist oxidative metabolism, extending half-life .

Biological Activity

1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H15N3O2C_{20}H_{15}N_{3}O_{2}, with a molecular weight of approximately 329.36 g/mol. The compound features a complex heterocyclic structure that contributes to its biological activity. The following table summarizes its structural properties:

PropertyValue
Molecular FormulaC20H15N3O2
Molecular Weight329.36 g/mol
SMILESC1=CC=C(C=C1)CN2C3=C(C=N2)C(=CC(=N3)C4=CC=CC=C4)C(=O)O
InChIInChI=1S/C20H15N3O2/c24-20(25)16-11-18(15-9-5-2-6-10-15)22-19-17(16)12-21-23(19)13-14-7-3-1-4-8-14/h1-12H,13H2,(H,24,25)

Synthesis

The synthesis of 1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives typically involves multi-step organic reactions that incorporate various aryl and heteroaryl groups. These synthetic pathways are crucial for exploring the compound's biological properties and optimizing its efficacy against specific targets.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. The following key findings illustrate the biological activity of this compound:

  • Cell Proliferation Inhibition : Research indicates that compounds containing this scaffold can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and liver cancer cells. For instance, studies have reported IC50 values in the low micromolar range (0.75–4.15 μM) for related compounds against these cell lines .
  • Apoptosis Induction : The compound has shown potential in inducing apoptosis in cancer cells. In a study involving MDA-MB-231 cells, it was observed that treatment with certain derivatives led to increased caspase activity and morphological changes indicative of apoptosis .
  • Mechanisms of Action : The anticancer effects are thought to be mediated through multiple pathways:
    • Microtubule Destabilization : Similar compounds have been shown to act as microtubule-destabilizing agents .
    • Targeting Kinases : Some derivatives exhibit selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Other Biological Activities

In addition to anticancer effects, pyrazolo[3,4-b]pyridines have been investigated for their anti-inflammatory and antibacterial properties:

  • Anti-inflammatory Activity : Certain derivatives have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, suggesting potential use as anti-inflammatory agents .
  • Antibacterial Effects : Pyrazolo[3,4-b]pyridine compounds have also been reported to exhibit antibacterial activity against various pathogens .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 1-benzyl-6-phenyl derivatives:

Substituent PositionEffect on Activity
4-Alkylamino GroupEnhanced antiproliferative activity
Aryl SubstituentsImproved selectivity towards cancer cells

Research indicates that specific substitutions at the 4-position can significantly enhance the compound's potency and selectivity against cancer cells while minimizing toxicity to normal cells .

Case Studies

Several case studies illustrate the compound's efficacy:

  • In Vivo Studies : In animal models of breast cancer, compounds derived from this scaffold exhibited significant tumor growth inhibition without systemic toxicity .
  • Clinical Relevance : Compounds with similar structures are already in clinical use for treating various cancers, indicating a promising therapeutic avenue for new derivatives like 1-benzyl-6-phenyl-[3,4-b]pyridine .

Q & A

Q. What are the standard synthetic routes for 1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and how can regioselectivity be controlled?

The synthesis typically involves condensation of substituted pyrazole precursors with aryl aldehydes, followed by cyclization. For example, fluorobenzamide derivatives of pyrazolo[3,4-b]pyridines are synthesized via nucleophilic substitution or amidation reactions using 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazol-4-carboxylic acid intermediates . Regioselectivity is influenced by reaction conditions (e.g., solvent polarity, temperature) and substituent positioning on the benzyl/phenyl groups. Catalysts like Pd or Cu may enhance cyclization efficiency .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and regiochemistry .
  • X-ray crystallography for absolute configuration determination, as demonstrated in pyrazolo[3,4-b]pyridine derivatives .
  • Mass spectrometry (HRMS) to verify molecular weight and purity .

Q. What are the primary physicochemical properties (e.g., solubility, melting point) relevant to handling in lab settings?

Pyrazolo[3,4-b]pyridine derivatives often exhibit high melting points (>250°C) due to aromatic stacking . Solubility is typically low in polar solvents (e.g., water) but moderate in DMF or DMSO, requiring sonication or heating for dissolution .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

  • Catalyst screening : Pd-mediated cross-coupling improves cyclization efficiency .
  • Solvent optimization : Non-polar solvents (toluene) favor cyclization, while DMF enhances intermediate solubility .
  • Temperature control : Stepwise heating (e.g., 80°C for condensation, 120°C for cyclization) minimizes side reactions .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges). Mitigation strategies include:

  • Dose-response validation : Testing across multiple concentrations (e.g., 1–100 µM) .
  • Structural analogs : Comparing activity of derivatives (e.g., fluorinated vs. chlorinated substituents) to identify pharmacophores .
  • Mechanistic studies : Kinase inhibition assays or molecular docking to confirm target engagement .

Q. How do substituents (e.g., benzyl, phenyl) influence the compound’s bioactivity and pharmacokinetics?

  • Benzyl groups : Enhance lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .
  • Electron-withdrawing substituents (e.g., nitro, fluoro): Increase metabolic stability and receptor binding affinity, as seen in pyrazolo[3,4-d]pyrimidine anticancer agents .
  • Carboxylic acid moiety : Facilitates salt formation (e.g., sodium salts) for improved bioavailability .

Q. What advanced computational methods are used to predict the compound’s reactivity and interactions?

  • DFT calculations : Model reaction pathways (e.g., cyclization energy barriers) .
  • Molecular dynamics simulations : Predict binding modes with biological targets (e.g., kinase domains) .
  • ADMET profiling : Tools like SwissADME assess solubility, permeability, and toxicity risks .

Methodological Considerations Table

Aspect Recommendations References
Synthesis Optimization Use PdCl₂(PPh₃)₂ (5 mol%) in toluene under reflux for 12 hours.
Purity Standards HPLC purity ≥97% (C18 column, acetonitrile/water gradient).
Bioactivity Assays Test against Gram-positive bacteria (MIC range: 2–32 µg/mL) and MCF-7 cancer cells.

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